4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine
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Overview
Description
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine is a chemical compound with the molecular formula C9H14N2O2 It is known for its unique structure, which includes an oxazole ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine typically involves the reaction of 3-methyl-1,2-oxazole with tetrahydropyran-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(oxan-4-yl)-1,2-oxazol-5-amine: Similar structure with slight variations in the oxazole ring.
4-(3-Methylisoxazol-5-yl)tetrahydro-2H-pyran-4-amine: Another compound with a similar core structure but different substituents.
Uniqueness
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine stands out due to its unique combination of an oxazole ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)oxan-4-amine |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-8(13-11-7)9(10)2-4-12-5-3-9/h6H,2-5,10H2,1H3 |
InChI Key |
BQERWOVGPAOPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2(CCOCC2)N |
Origin of Product |
United States |
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